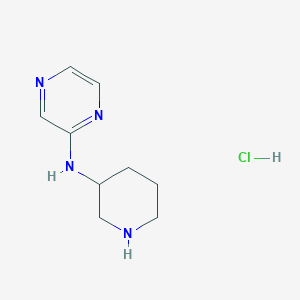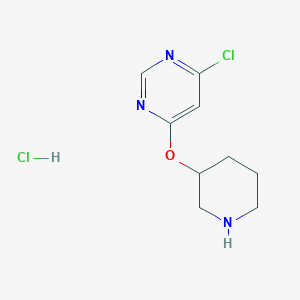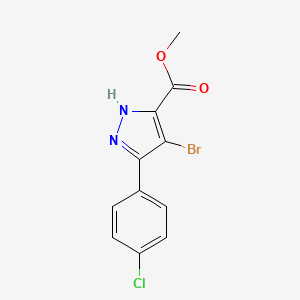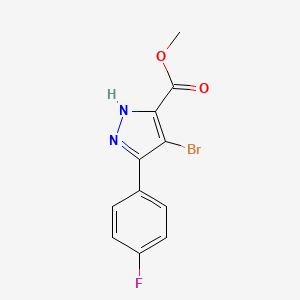![molecular formula C11H11F2N3O B1419995 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine CAS No. 1187027-03-7](/img/structure/B1419995.png)
3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1187027-03-7 . It has a molecular weight of 239.22 . The IUPAC name for this compound is 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-ylamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.22 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data .Applications De Recherche Scientifique
Analysis of Pyrazole Derivatives
A study by Szlachcic et al. (2020) analyzed pyrazole derivatives, including those related to 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine. They focused on the molecular structure using X-ray diffraction and DFT calculations. The study also explored reductive cyclization in pyrazole derivatives, providing insights into their reactivity and potential applications in synthesis processes (Szlachcic et al., 2020).
Synthesis and Properties of Azo and Bisazo Dyes
Research by Bagdatli and Ocal (2012) involved the synthesis of new heterocycles from 5-pyrazolones, which are structurally related to the compound of interest. This work led to the development of azo and bisazo dyes, providing valuable information about their spectroscopic properties and potential applications in dyeing (Bagdatli & Ocal, 2012).
Synthesis in Ionic Liquid
Shi, Zhou, and Liu (2010) reported a synthesis method for pyrazolo[3,4-b]pyridine derivatives using ionic liquid. This approach, relevant to the compound , offers a more environmentally benign procedure and highlights the potential for greener synthesis methods (Shi, Zhou, & Liu, 2010).
Tautomerism in Azo Dyes
A study by Deneva et al. (2019) focused on tautomerism in azo dyes derived from pyrazole derivatives. This research is relevant for understanding the chemical behavior of related compounds in different environments, contributing to the broader knowledge of pyrazole-based molecules (Deneva et al., 2019).
Synthesis of Pyrazoloquinolines
Wu et al. (2010) explored the synthesis of pyrazoloquinolines, which are closely related to the compound . Their research demonstrated an efficient synthesis method under solvent-free conditions, providing an environmentally friendly approach to creating these complex molecules (Wu et al., 2010).
Propriétés
IUPAC Name |
5-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZUYFLALCRPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC(=CC=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)
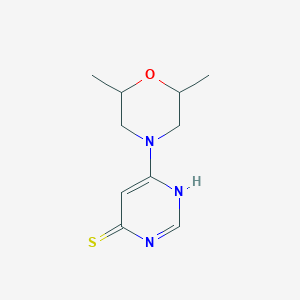
![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
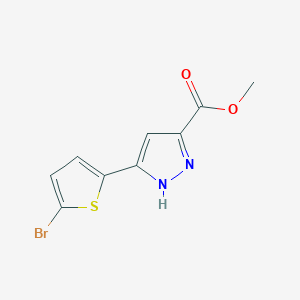
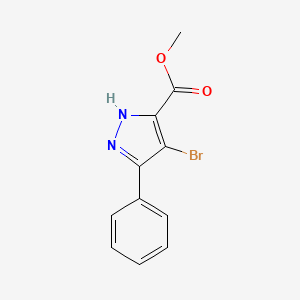
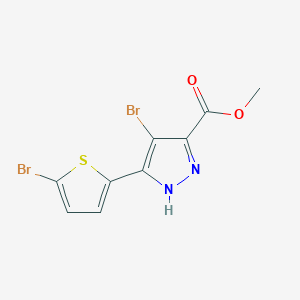
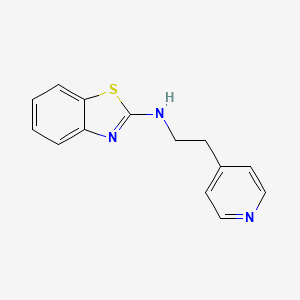
![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
acetate](/img/structure/B1419927.png)
